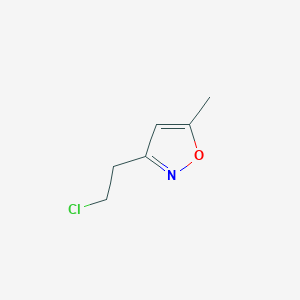

3-(2-Chloroethyl)-5-methyl-1,2-oxazole

CAS No.: 14775-98-5

Cat. No.: VC2845542

Molecular Formula: C6H8ClNO

Molecular Weight: 145.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 14775-98-5 |

|---|---|

| Molecular Formula | C6H8ClNO |

| Molecular Weight | 145.59 g/mol |

| IUPAC Name | 3-(2-chloroethyl)-5-methyl-1,2-oxazole |

| Standard InChI | InChI=1S/C6H8ClNO/c1-5-4-6(2-3-7)8-9-5/h4H,2-3H2,1H3 |

| Standard InChI Key | PLACIJCHEBUTIO-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NO1)CCCl |

| Canonical SMILES | CC1=CC(=NO1)CCCl |

Introduction

Chemical Properties and Structure

Basic Information

3-(2-Chloroethyl)-5-methyl-1,2-oxazole is characterized by the following properties:

| Property | Value |

|---|---|

| CAS Number | 14775-98-5 |

| Molecular Formula | C6H8ClNO |

| Molecular Weight | 145.59 g/mol |

| IUPAC Name | 3-(2-chloroethyl)-5-methyl-1,2-oxazole |

| Standard InChI | InChI=1S/C6H8ClNO/c1-5-4-6(2-3-7)8-9-5/h4H,2-3H2,1H3 |

| Standard InChIKey | PLACIJCHEBUTIO-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NO1)CCCl |

| PubChem Compound | 55301275 |

Table 1: Chemical identifier and property data for 3-(2-Chloroethyl)-5-methyl-1,2-oxazole

Structural Features

The compound consists of a five-membered oxazole ring containing one oxygen atom and one nitrogen atom. The distinctive structural features include:

-

A 2-chloroethyl group attached at the 3-position of the oxazole ring

-

A methyl group at the 5-position of the oxazole ring

-

A heterocyclic ring system with sp2-hybridized atoms

The oxazole ring provides a unique scaffold that contributes to the compound's chemical reactivity and potential applications in various fields of research.

Synthesis Methods

General Synthetic Approaches

Chemical Reactivity

Functional Group Reactivity

The reactivity of 3-(2-Chloroethyl)-5-methyl-1,2-oxazole is largely determined by its functional groups:

-

The 2-chloroethyl group can participate in nucleophilic substitution reactions, with the chlorine serving as a leaving group

-

The oxazole ring can participate in various reactions typical of aromatic heterocycles

-

The methyl group at the 5-position may undergo reactions characteristic of alkyl substituents on aromatic rings

Applications and Research

Synthetic Chemistry

3-(2-Chloroethyl)-5-methyl-1,2-oxazole has potential applications as:

-

A building block for the synthesis of more complex heterocyclic compounds

-

An intermediate in the preparation of bioactive molecules

-

A precursor for functional materials

Coordination Chemistry

Oxazole compounds similar to 3-(2-Chloroethyl)-5-methyl-1,2-oxazole have been investigated as ligands in coordination chemistry. For example:

-

Oxazole structural units have been used as ligands for vanadium catalysts

-

Such complexes have shown activity in polymerization reactions, such as ethylene polymerization and ethylene-norbornene copolymerization

-

The position of substituents on the oxazole ring has been shown to influence the performance of catalysts and the properties of resulting polymers

This suggests potential applications for 3-(2-Chloroethyl)-5-methyl-1,2-oxazole in the field of catalysis and materials science.

Research Limitations

It is important to note that specific research on 3-(2-Chloroethyl)-5-methyl-1,2-oxazole is relatively limited:

-

Most information is found in specialized chemical databases and patent literature

-

Research on its biological activity and specific applications is still emerging

-

Comprehensive studies on structure-activity relationships are needed to fully understand its potential

Comparative Analysis

Comparison with Related Oxazole Compounds

To better understand the properties and potential applications of 3-(2-Chloroethyl)-5-methyl-1,2-oxazole, it is helpful to compare it with related compounds:

| Compound | Structural Differences | Potential Impact on Properties |

|---|---|---|

| 3-Methyl-1,2-oxazole | Lacks the 2-chloroethyl group at position 3 | Lower reactivity, different physical properties |

| 5-Methyl-3-(2-hydroxyethyl)-1,2-oxazole | Contains a hydroxyethyl instead of chloroethyl at position 3 | Different reactivity profile, potential for hydrogen bonding |

| 5-(2-Chloroethyl)-3-methyl-1,2-oxazole | Positional isomer with chloroethyl at position 5 and methyl at position 3 | Different electronic properties and reactivity patterns |

| 3,5-Dimethyl-1,2-oxazole | Contains methyl groups at positions 3 and 5 | Reduced reactivity at position 3, different electronic properties |

Table 2: Comparison of 3-(2-Chloroethyl)-5-methyl-1,2-oxazole with related oxazole compounds

Structure-Activity Considerations

The positioning of substituents on the oxazole ring can significantly influence the compound's properties:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume